molecular formula C12H9ClN2O3 B11788403 2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B11788403
M. Wt: 264.66 g/mol
InChI Key: XJIXORRKOAWCTD-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound that contains a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the reaction of 2-chlorobenzoyl chloride with 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. After the reaction is complete, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
  • 2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine

Uniqueness

2-(2-Chlorophenyl)-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to the presence of both the chlorophenyl and methyl groups, which can enhance its biological activity and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

2-(2-chlorophenyl)-6-methyl-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C12H9ClN2O3/c1-7-6-8(12(17)18)11(16)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3,(H,17,18)

InChI Key

XJIXORRKOAWCTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C(=C1)C(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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